molecular formula C13H13ClN2O3S B5815372 3-chloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

3-chloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B5815372
M. Wt: 312.77 g/mol
InChI Key: BVDXDDWISUYJCM-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides have a broad range of applications, including their use as antitumor agents, radioligands for PET imaging, and inhibitors of various enzymes such as carbonic anhydrases. The specificity of these compounds towards biological targets can be modulated by altering their chemical structure.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, a compound with a similar structural motif, is achieved in three steps from 4-(diethylamino)benzaldehyde and p-toluidine with a chemical yield of 75-84% (Gao et al., 2014). Such methodologies could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular and supramolecular structures of closely related N-[2-(pyridin-2-yl)ethyl] derivatives have been reported, providing insights into their conformational preferences and intermolecular interactions. For example, variations in torsion angles and hydrogen bonding patterns contribute to the formation of dimers, layers, or chains in the solid state (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds, including those with chloro- and methoxy- substituents, participate in a variety of chemical reactions. These can include interactions with thiourea to form thiazole derivatives or cyclization reactions to generate novel heterocyclic structures. The specific reactivity patterns are influenced by the substituents on the benzene ring and the pyridine moiety (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and can be predicted or confirmed through techniques like X-ray crystallography. For instance, N-(3-methoxybenzoyl)benzenesulfonamide exhibits specific crystallographic parameters indicative of its solid-state structure (Sreenivasa et al., 2014).

properties

IUPAC Name

3-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-6-5-11(8-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDXDDWISUYJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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